Bis(2-aminoethyl)fumarate dihydrochloride
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Overview
Description
Bis(2-aminoethyl)fumarate dihydrochloride is a chemical compound with the molecular formula C8H14N2O4·2HCl It is a derivative of fumaric acid and contains two aminoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-aminoethyl)fumarate dihydrochloride typically involves the reaction of fumaric acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Fumaric Acid with 2-Aminoethanol: Fumaric acid is reacted with 2-aminoethanol in the presence of a suitable catalyst to form bis(2-aminoethyl)fumarate.
Formation of Dihydrochloride Salt: The bis(2-aminoethyl)fumarate is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as crystallization and filtration, ensures the production of high-quality compound.
Chemical Reactions Analysis
Types of Reactions
Bis(2-aminoethyl)fumarate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The aminoethyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Bis(2-aminoethyl)fumarate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of bis(2-aminoethyl)fumarate dihydrochloride involves its interaction with specific molecular targets. The aminoethyl groups can form bonds with various biomolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trientine Dihydrochloride: A chelating agent used to bind and remove copper in the treatment of Wilson’s disease.
Bis(2-aminoethyl)amine: A related compound with similar structural features but different applications.
Uniqueness
Bis(2-aminoethyl)fumarate dihydrochloride is unique due to its specific combination of fumaric acid and aminoethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
4126-70-9 |
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Molecular Formula |
C8H16Cl2N2O4 |
Molecular Weight |
275.13 g/mol |
IUPAC Name |
2-[(Z)-4-(2-azaniumylethoxy)-4-oxobut-2-enoyl]oxyethylazanium;dichloride |
InChI |
InChI=1S/C8H14N2O4.2ClH/c9-3-5-13-7(11)1-2-8(12)14-6-4-10;;/h1-2H,3-6,9-10H2;2*1H/b2-1-;; |
InChI Key |
HKVQFEGQRZMCOC-UAIGNFCESA-N |
Isomeric SMILES |
C(COC(=O)/C=C\C(=O)OCC[NH3+])[NH3+].[Cl-].[Cl-] |
Canonical SMILES |
C(COC(=O)C=CC(=O)OCC[NH3+])[NH3+].[Cl-].[Cl-] |
Origin of Product |
United States |
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